molecular formula C24H30N2O5S B12149409 1-[2-(Diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(2-thienylc arbonyl)-3-pyrrolin-2-one

1-[2-(Diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(2-thienylc arbonyl)-3-pyrrolin-2-one

Cat. No.: B12149409
M. Wt: 458.6 g/mol
InChI Key: ADJOHTDXYLXTAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes a pyrrolinone core, substituted with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one typically involves multi-step organic synthesisSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-[2-(Diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[2-(Diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of 1-[2-(Diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H30N2O5S

Molecular Weight

458.6 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H30N2O5S/c1-5-25(6-2)12-13-26-21(16-10-11-17(31-7-3)18(15-16)30-4)20(23(28)24(26)29)22(27)19-9-8-14-32-19/h8-11,14-15,21,28H,5-7,12-13H2,1-4H3

InChI Key

ADJOHTDXYLXTAA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=C(C=C3)OCC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.